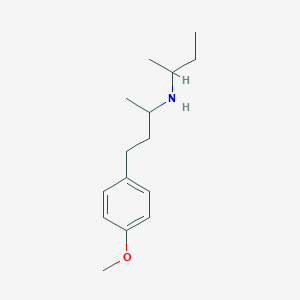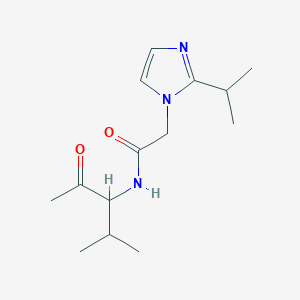![molecular formula C13H17BrN2O B7558103 1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone](/img/structure/B7558103.png)
1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone, also known as Buphedrone, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a stimulant drug that is structurally similar to amphetamines and cathinones. Buphedrone has been used for scientific research purposes, and its mechanism of action, biochemical and physiological effects have been studied extensively.
Mechanism of Action
1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone works by binding to and inhibiting the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in a stimulant effect. This compound also acts as a monoamine oxidase inhibitor, which further increases the levels of these neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. This compound also produces a feeling of euphoria, increased energy, and alertness. However, it can also cause anxiety, agitation, and paranoia.
Advantages and Limitations for Lab Experiments
1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form. This compound also has a well-characterized mechanism of action, making it a useful tool for studying the central nervous system. However, this compound also has several limitations. It is a controlled substance and requires special permits to handle and use. It can also be dangerous if mishandled, as it is toxic and can cause harm if ingested or inhaled.
Future Directions
There are several future directions for research on 1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone. One area of interest is its potential therapeutic applications, particularly in the treatment of cognitive disorders such as Alzheimer's disease. Another area of interest is its effects on the reward system in the brain and its potential for addiction. Further research is also needed to understand the long-term effects of this compound use and its potential for harm.
Synthesis Methods
1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone can be synthesized through a multi-step process involving the reaction of piperidine with 4-bromoaniline, followed by a reaction with ethyl chloroacetate. The resulting product is then subjected to reductive amination to obtain this compound.
Scientific Research Applications
1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone has been used for scientific research purposes, particularly in the field of neuroscience. It has been studied for its effects on the central nervous system, including its ability to stimulate the release of dopamine, norepinephrine, and serotonin. This compound has also been studied for its potential therapeutic applications, including its ability to improve cognitive function and memory.
properties
IUPAC Name |
1-[4-(4-bromoanilino)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c1-10(17)16-8-6-13(7-9-16)15-12-4-2-11(14)3-5-12/h2-5,13,15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAKNUZDRCKYLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol](/img/structure/B7558031.png)
![2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B7558041.png)

![4-[[(2-Methoxypyridin-3-yl)amino]methyl]benzonitrile](/img/structure/B7558058.png)
![3-[(2-Bromo-4,5-dimethoxyphenyl)methylamino]propanoic acid](/img/structure/B7558070.png)
![3-[1-(2-Hydroxypropylamino)ethyl]benzenesulfonamide](/img/structure/B7558082.png)
![1-[4-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558086.png)
![3-[(3,4-Dimethylphenyl)methylamino]benzenesulfonamide](/img/structure/B7558094.png)
![3-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-5-[(2-fluorophenoxy)methyl]-4-(1-methoxypropan-2-yl)-1,2,4-triazole](/img/structure/B7558096.png)

![1-[4-(2-Fluoroanilino)piperidin-1-yl]ethanone](/img/structure/B7558119.png)
![N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxan-4-amine](/img/structure/B7558131.png)
![1-[4-[(2,2-Dimethyl-1,3-benzodioxol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558137.png)
![N-propan-2-ylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7558144.png)